molecular formula C16H19ClN2O3 B12924376 2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile

2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile

Cat. No.: B12924376
M. Wt: 322.78 g/mol
InChI Key: DXVANFUIKXKURM-WOLJFJLRSA-N
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Description

2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[321]octan-8-yl)benzonitrile is a complex organic compound with a unique structure that includes a bicyclic ring system

Preparation Methods

The synthesis of 2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile involves several steps. The key steps include the formation of the bicyclic ring system and the introduction of the chloro and nitrile groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of bicyclic compounds on biological systems.

Comparison with Similar Compounds

Similar compounds include other bicyclic compounds with chloro and nitrile groups. the unique combination of the bicyclic ring system and the specific stereochemistry of 2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile sets it apart. This uniqueness can lead to different biological activities and applications .

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

2-chloro-3-methyl-4-[(1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile

InChI

InChI=1S/C16H19ClN2O3/c1-8-11(4-3-9(7-18)13(8)17)19-10-5-12(20)14(19)15(21)16(2,22)6-10/h3-4,10,12,14-15,20-22H,5-6H2,1-2H3/t10-,12?,14+,15?,16+/m0/s1

InChI Key

DXVANFUIKXKURM-WOLJFJLRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2[C@H]3CC([C@@H]2C([C@](C3)(C)O)O)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C3CC(C2C(C(C3)(C)O)O)O

Origin of Product

United States

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